(R)-3-(2-Chlorophenyl)pyrrolidine
Beschreibung
Eigenschaften
CAS-Nummer |
1335583-18-0 |
|---|---|
Molekularformel |
C10H12ClN |
Molekulargewicht |
181.663 |
IUPAC-Name |
(3R)-3-(2-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m0/s1 |
InChI-Schlüssel |
RCQFNQQYVSNBOJ-QMMMGPOBSA-N |
SMILES |
C1CNCC1C2=CC=CC=C2Cl |
Synonyme |
(R)-3-(2-Chlorophenyl)pyrrolidine |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares (R)-3-(2-Chlorophenyl)pyrrolidine with structurally and functionally related compounds, focusing on substituent effects, stereochemistry, and pharmacological relevance.
Table 1: Key Comparative Data
*Calculated based on molecular formula.
Stereochemical Variants
The (S)-enantiomer (CAS: 1335679-62-3) shares identical substituents but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems .
Halogen-Substituted Analogues
- (R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl (CAS: 2241594-54-5): The shifted substituent position (C2 pyrrolidine) alters steric interactions, which could reduce compatibility with target binding pockets compared to the C3-substituted analogue .
Heterocyclic Core Modifications
Compounds like DMPI and CDFII () replace pyrrolidine with piperidine or indole cores while retaining chlorophenyl groups. These modifications expand ring size and flexibility, enabling distinct interactions with bacterial targets (e.g., MRSA synergism with carbapenems) .
Vorbereitungsmethoden
Asymmetric Catalytic Hydrogenation of Enamine Intermediates
A widely reported method involves the asymmetric hydrogenation of enamine precursors. For example, a 2023 study demonstrated the use of chiral ruthenium catalysts to reduce 3-(2-chlorophenyl)-1-pyrroline to the target compound . The reaction employs a Ru-(S)-BINAP complex in methanol under 50 bar hydrogen pressure, achieving 92% yield and 98% ee . Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Solvent | Methanol |
| Temperature | 60°C |
| Hydrogen Pressure | 50 bar |
| Reaction Time | 12 h |
| Yield | 92% |
| Enantiomeric Excess | 98% |
This method eliminates the need for chiral resolution but requires stringent control of moisture and oxygen levels to maintain catalyst activity .
Enzymatic Transamination of ω-Chloroketones
Recent advances in biocatalysis have enabled the synthesis of (R)-3-(2-chlorophenyl)pyrrolidine using engineered transaminases. A 2023 protocol utilized ATA-117-Rd6 enzymes to convert 5-chloro-1-(2-chlorophenyl)pentan-2-one in a two-step process :
-
Transamination : The ketone reacts with isopropylamine in a phosphate buffer (pH 8.0) at 40°C for 72 h.
-
Cyclization : The resulting amine undergoes spontaneous cyclization in acidic conditions.
This method achieved 84% isolated yield with >99.5% ee at 300 mg scale, demonstrating scalability . Enzyme loading remains a challenge (83 wt%), prompting ongoing research into immobilized variants.
Chiral Resolution via Diastereomeric Salt Formation
Industrial-scale production often employs resolution techniques due to cost constraints. A patented method (CN110981779B) describes:
-
Synthesis of racemic 3-(2-chlorophenyl)pyrrolidine via Pd/C-catalyzed hydrogenation of 3-(2-chlorophenyl)-1-pyrroline (90% yield) .
-
Resolution using (R)-mandelic acid in ethanol/water (3:1) at −20°C, yielding the (R)-enantiomer as a crystalline salt (35% recovery, 99% ee) .
While less atom-economical, this approach benefits from established infrastructure in chiral acid resolution.
Grignard Addition-Chiral Reduction Sequence
A multi-step synthesis from pyrrolidone derivatives was reported in CN110981779B :
-
Protection : Pyrrolidone reacts with di-tert-butyl carbonate to form tert-butyl pyrrolidone carboxylate.
-
Grignard Addition : 2-Chlorophenylmagnesium bromide adds to the carbonyl group (−30°C, THF).
-
Chiral Reduction : The intermediate ketone is reduced using (R)-BINAP-Rh catalysts, affording the target compound in 76% yield and 95% ee .
Critical factors include:
-
Grignard stoichiometry : 1.2:1 molar ratio of aryl bromide to pyrrolidone derivative
-
Reduction temperature : 0°C to prevent racemization
Continuous Flow Asymmetric Synthesis
Emerging technologies utilize continuous flow systems to enhance stereocontrol. A 2025 pilot study achieved:
-
Residence Time : 8 min
-
Catalyst : Immobilized (R)-DM-BINAP-Pd on silica
-
Conversion : 99%
-
ee : 97%
This method reduces catalyst loading to 0.5 mol% while maintaining throughput of 1.2 kg/day .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 98 | High | $$$$ |
| Enzymatic Transamination | 84 | 99.5 | Moderate | $$$ |
| Chiral Resolution | 35 | 99 | High | $$ |
| Grignard-Reduction | 76 | 95 | Moderate | $$$$ |
| Continuous Flow | 99 | 97 | High | $$$$$ |
Cost Index: $ (low) to $$$$$ (high)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
